5-methoxy-2-(trifluoromethyl)-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-2-(trifluoromethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c1-15-7-2-3-8-6(4-7)5-9(14-8)10(11,12)13/h2-5,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPWUJSUMVAYCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60571680 | |
| Record name | 5-Methoxy-2-(trifluoromethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174734-34-0 | |
| Record name | 5-Methoxy-2-(trifluoromethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 5 Methoxy 2 Trifluoromethyl 1h Indole and Its Derivatives
Classical Indole (B1671886) Synthesis Approaches Applicable to Trifluoromethylated and Methoxylated Indoles
Traditional indole ring-forming reactions remain valuable for constructing complex indole cores. Their application to the synthesis of 5-methoxy-2-(trifluoromethyl)-1H-indole often involves modifications to standard protocols to handle the specific precursors required.
The Fischer indole synthesis is a robust and widely used method for preparing indoles from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions wikipedia.org. The reaction proceeds through a phenylhydrazone intermediate, which undergoes a clockss.orgclockss.org-sigmatropic rearrangement to form the indole ring wikipedia.org.
For the synthesis of this compound, the required starting materials would be 4-methoxyphenylhydrazine and a trifluoromethyl-containing carbonyl compound, such as 1,1,1-trifluoroacetone or a related equivalent. The reaction can be catalyzed by various Brønsted or Lewis acids, including hydrochloric acid, sulfuric acid, polyphosphoric acid, or zinc chloride wikipedia.org. While the Fischer synthesis is versatile, a key consideration is the potential for the formation of regioisomers when using substituted phenylhydrazones nih.gov. However, the symmetry of 4-methoxyphenylhydrazine simplifies the cyclization, directing the formation of the 5-methoxyindole (B15748) skeleton. The scope of the reaction has been expanded through modern variations, such as palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate in situ wikipedia.org.
Table 1: Generalized Fischer Indole Synthesis Scheme
| Reactant 1 | Reactant 2 | Conditions | Product |
|---|---|---|---|
| 4-Methoxyphenylhydrazine | Trifluoromethyl Ketone/Aldehyde (e.g., 1,1,1-trifluoroacetone) | Acid Catalyst (Brønsted or Lewis) wikipedia.org, Heat | This compound |
The Leimgruber–Batcho indole synthesis is a highly efficient two-step process that begins with an o-nitrotoluene derivative wikipedia.org. This method has become a popular alternative to the Fischer synthesis, particularly in the pharmaceutical industry, due to its high yields, mild conditions, and the commercial availability of many starting materials wikipedia.org.
The synthesis commences with the formation of an enamine by reacting an o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA) wikipedia.orgresearchgate.net. This intermediate is then subjected to reductive cyclization to afford the indole wikipedia.org. For the target molecule, the synthesis would start with 4-methoxy-2-nitrotoluene. The subsequent reductive cyclization of the nitro-enamine intermediate can be achieved using various reducing agents, with Raney nickel and hydrazine, or palladium on carbon with hydrogen being common choices wikipedia.org. This method is particularly advantageous as it directly yields indoles that can be unsubstituted at the 2 and 3 positions, depending on the chosen enamine precursor, and it avoids the formation of troublesome isomers clockss.org. An efficient synthesis of the heterocyclic core of a standard 5-HT2C receptor agonist, Ro 60-0175, has been reported via a modified Leimgruber–Batcho indole synthesis researchgate.net.
Table 2: Leimgruber–Batcho Indole Synthesis Overview
| Step | Starting Material | Reagents | Intermediate/Product |
|---|---|---|---|
| 1. Enamine Formation | 4-methoxy-2-nitrotoluene | DMFDMA, Pyrrolidine (optional) wikipedia.org | (E)-1-(Dimethylamino)-2-(4-methoxy-2-nitrophenyl)ethene |
| 2. Reductive Cyclization | (E)-1-(Dimethylamino)-2-(4-methoxy-2-nitrophenyl)ethene | Raney Nickel/H₂ or Pd/C/H₂ wikipedia.org | 5-methoxy-1H-indole |
Note: To obtain the 2-(trifluoromethyl) substitution, a different precursor would be required in place of the formamide acetal.
The Gassman indole synthesis is a one-pot reaction that produces substituted indoles from an aniline and a ketone bearing a thioether substituent wikipedia.orgsynarchive.com. The mechanism involves N-chlorination of the aniline, followed by addition of the keto-thioether to form a sulfonium ion. A subsequent base-induced clockss.orgwikipedia.org-sigmatropic rearrangement and cyclization yields a 3-thioalkylindole wikipedia.orgresearchgate.net.
This method, however, faces significant limitations for the synthesis of this compound. A critical drawback is that electron-rich anilines, such as 4-methoxyaniline, which would be the precursor for the 5-methoxy group, tend to fail in this reaction wikipedia.org. This makes the Gassman synthesis generally unsuitable for producing indoles with strong electron-donating groups at the 5-position. The 3-position thiomethyl group that is typically introduced would also require subsequent removal, often with Raney nickel, to yield the 3-H-indole wikipedia.org.
Advanced Synthetic Transformations for this compound Formation
Modern synthetic chemistry offers more direct and often more efficient routes to introduce trifluoromethyl groups onto pre-existing heterocyclic cores or to construct the ring with the group already in place.
Direct C-H functionalization represents a highly atom-economical approach for synthesizing complex molecules. Methodologies for the direct trifluoromethylation of heteroaromatic systems are in high demand across the chemical industry nih.gov. These reactions typically involve the generation of a trifluoromethyl radical from a stable precursor, which then attacks the electron-rich heterocycle nih.gov.
For the synthesis of this compound, this strategy would involve the reaction of 5-methoxy-1H-indole with a trifluoromethylating agent. A general procedure using a benchtop stable trifluoromethyl radical source, such as sodium triflinate (CF₃SO₂Na), in the presence of an oxidant like tert-butyl hydroperoxide, has been shown to be effective for a variety of heterocycles nih.gov. A key challenge in this approach is controlling the regioselectivity. The indole nucleus has multiple reactive sites, and substitution patterns are influenced by the electronic nature of existing substituents. While these methods are powerful, achieving selective trifluoromethylation at the C-2 position of 5-methoxyindole may require specific directing groups or tailored catalytic systems, as innate reactivity might favor other positions like C-3 or C-5 nih.gov.
Radical trifluoromethylation has emerged as a powerful tool in medicinal chemistry for introducing the CF₃ group, which can enhance properties like metabolic stability and lipophilicity researchgate.net. These methods often utilize photocatalysis or other radical initiation techniques to generate the trifluoromethyl radical nih.govrsc.org.
A highly effective advanced strategy is the domino trifluoromethylation/cyclization of 2-alkynylanilines organic-chemistry.org. In this approach, a suitably substituted 2-alkynyl-4-methoxyaniline can react with a fluoroform-derived copper-trifluoromethyl reagent (CuCF₃). This initiates a domino sequence involving trifluoromethylation of the alkyne, followed by an intramolecular cyclization to directly form the 2-(trifluoromethyl)indole ring system organic-chemistry.org. This method offers excellent control over the placement of the trifluoromethyl group at the C-2 position. The reaction has been shown to be tolerant of various functional groups on the aniline ring organic-chemistry.org.
Another approach involves visible-light-promoted cascade cyclizations mediated by trifluoromethyl radicals nih.gov. These reactions can construct complex trifluoromethylated heterocycles from simple precursors, often without the need for transition-metal catalysts, by using reagents like Umemoto's or Togni's reagents which generate CF₃ radicals upon irradiation nih.govsustech.edu.cn.
Table 3: Domino Trifluoromethylation/Cyclization of a 2-Alkynylaniline
| Starting Material | Key Reagent | Reaction Type | Product |
|---|---|---|---|
| N-protected 2-alkynyl-4-methoxyaniline | Fluoroform-derived CuCF₃ organic-chemistry.org | Domino Trifluoromethylation/Cyclization organic-chemistry.org | N-protected this compound |
Domino Trifluoromethylation/Cyclization Protocols
Domino reactions, which involve a cascade of intramolecular transformations, offer an elegant and atom-economical approach to the synthesis of complex molecules from simple precursors. In the context of 2-(trifluoromethyl)indoles, a prominent strategy involves the domino trifluoromethylation and cyclization of 2-alkynylanilines.
This methodology typically utilizes a copper-based trifluoromethylating agent, such as the well-established fluoroform-derived CuCF3 reagent, to react with a suitably substituted 2-alkynylaniline. organic-chemistry.orgnih.gov The reaction proceeds through a domino sequence initiated by the trifluoromethylation of the alkyne, followed by an intramolecular cyclization to construct the indole ring. organic-chemistry.orgnih.gov A key advantage of this approach is the unambiguous placement of the trifluoromethyl group at the 2-position of the indole core. organic-chemistry.orgnih.gov
Research has shown that the electronic nature of the substituents on the aniline ring can significantly influence the reaction efficiency. Electron-donating groups, such as a methoxy (B1213986) group at the 5-position of the resulting indole, have been observed to generally afford higher yields of the desired product. organic-chemistry.org For the successful cyclization and subsequent product formation, N-tosyl or N-mesyl protected 2-alkynylanilines are often crucial. organic-chemistry.org
Table 1: Domino Trifluoromethylation/Cyclization for the Synthesis of 2-(Trifluoromethyl)indoles
| Starting Material | Trifluoromethylating Agent | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-Tosyl-2-alkynylaniline | CuCF3 (from Fluoroform) | TMEDA, DMF | 2-(Trifluoromethyl)indole | High | organic-chemistry.org |
| N-Mesyl-2-alkynylaniline with electron-donating group | CuCF3 (from Fluoroform) | TMEDA, DMF | Substituted 2-(Trifluoromethyl)indole | Generally Higher | organic-chemistry.org |
| 2-Alkynylaniline | Umemoto's Reagent | CuBr | 3-(Trifluoromethyl)indole | High | researchgate.net |
Note: This table represents generalized findings. Yields are substrate-dependent.
Photochemical Routes to Trifluoromethylated Indoles
Photochemical methods provide a powerful tool for the generation of highly reactive radical species under mild conditions, enabling unique transformations that are often difficult to achieve through traditional thermal methods. The photochemical trifluoromethylation of indoles typically involves the generation of a trifluoromethyl radical (•CF3) from a suitable precursor, which then undergoes an addition-elimination reaction with the indole nucleus.
Various trifluoromethylating agents, such as triflyl chloride and sodium triflinate (Langlois' reagent), can be employed in conjunction with a photocatalyst or under direct irradiation to generate the •CF3 radical. nih.govacs.org For instance, the use of silver trifluoroacetate in the presence of a photocatalyst like TiO2 has been shown to effect the electrophilic substitution of a trifluoromethyl group for a hydrogen atom on various aromatic compounds. psu.edu
While direct photochemical trifluoromethylation of the pre-formed indole ring is a common approach, another strategy involves a visible-light-induced radical cascade cyclization. This method can construct trifluoromethylated heterocyclic systems, including indole derivatives, without the need for photocatalysts or transition-metal catalysts. psu.edu The mechanism often involves the homolysis of a trifluoromethylating reagent, such as Umemoto's reagent, to generate the •CF3 radical, which then initiates a cascade of cyclization and subsequent rearomatization steps. psu.edu
Transition Metal-Catalyzed Methodologies (e.g., Palladium, Copper, Rhodium, Gold-Catalyzed Cyclizations)
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and the construction of the 2-(trifluoromethyl)indole scaffold is no exception. Catalysts based on palladium, copper, rhodium, and gold have all been employed to facilitate the key cyclization step.
Palladium-Catalyzed Synthesis: Palladium catalysts are widely used for their ability to mediate a variety of cross-coupling and annulation reactions. In the synthesis of 2-(trifluoromethyl)indoles, a common approach involves the palladium-catalyzed functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. nih.gov This method allows for the construction of structurally diverse trifluoromethyl-containing indoles and indolines. nih.gov Another palladium-catalyzed route involves the coupling of 2-iodoanilines with terminal alkynes, followed by a cyclization step to form the indole ring. organic-chemistry.org
Copper-Catalyzed Synthesis: Copper catalysts are particularly effective in trifluoromethylation reactions. An efficient method for the direct C-H trifluoromethylation of indoles at the 2-position has been developed using a Cu(II) catalyst in conjunction with sodium triflinate (CF3SO2Na) as the trifluoromethyl source. mdpi.com This oxidative trifluoromethylation proceeds via a radical process and has been successfully applied to a range of substituted indoles, including those with methoxy groups. mdpi.com For example, the reaction of N-Boc-5-methoxy-1H-indole with Togni's reagent I in the presence of a copper catalyst afforded tert-butyl this compound-1-carboxylate in a 63% yield. frontiersin.org Similarly, 5-methoxy-3-methyl-1H-indole underwent copper-catalyzed oxidative trifluoromethylation to yield 5-methoxy-3-methyl-2-(trifluoromethyl)-1H-indole in 58% yield. mdpi.com
Rhodium and Gold-Catalyzed Synthesis: While less common for this specific transformation, rhodium and gold catalysts are known to promote the cyclization of alkynes and allenes, which are key intermediates in some indole syntheses. For instance, gold-catalyzed cyclization of (ortho-alkynylphenylthio)silanes has been shown to produce 3-silylbenzo[b]thiophenes, a reaction that proceeds through an intramolecular capture of a vinyl-gold intermediate. acs.org Similar strategies could potentially be adapted for the synthesis of trifluoromethylated indoles. Rhodium-catalyzed C-H methylation of heteroarenes has also been demonstrated under solvent-free conditions, highlighting the potential of this metal for C-H functionalization of the indole nucleus. diva-portal.org
Table 2: Transition Metal-Catalyzed Synthesis of this compound Derivatives
| Starting Material | Catalyst | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-Boc-5-methoxy-1H-indole | Cu(OAc)2 | Togni's Reagent I | tert-Butyl this compound-1-carboxylate | 63 | frontiersin.org |
| 5-Methoxy-3-methyl-1H-indole | Cu(OTf)2 | CF3SO2Na, K2CO3, TBHP | 5-Methoxy-3-methyl-2-(trifluoromethyl)-1H-indole | 58 | mdpi.com |
One-Pot Reaction Sequences for Enhanced Synthetic Efficiency
One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and cost-effectiveness. The synthesis of multisubstituted 1-alkoxyindoles has been achieved through a one-pot, four-step reaction sequence starting from readily available substrates. nih.gov This sequence involves a nitro reduction, intramolecular condensation, nucleophilic 1,5-addition, and in-situ alkylation. nih.gov
While a specific one-pot synthesis for this compound has not been extensively detailed in the reviewed literature, the principles of one-pot synthesis are highly applicable. For instance, a domino trifluoromethylation/cyclization of a 2-alkynylaniline, as described in section 2.2.3, can be considered a one-pot process. organic-chemistry.org Furthermore, the development of a one-pot procedure for the synthesis of trifluoromethyl amines from N-substituted anilines using CF3SO2Na has been reported, showcasing the potential for streamlined syntheses of trifluoromethylated nitrogen-containing heterocycles. rsc.org
Stereoselective Synthesis of this compound Analogs
The introduction of stereocenters into the indole scaffold can have a profound impact on the biological activity of the resulting molecules. While the synthesis of the aromatic this compound does not directly involve stereoselectivity, the synthesis of its hydrogenated analogs, such as indolines, or derivatives with chiral side chains, necessitates stereoselective methods.
Copper-catalyzed enantioselective intermolecular cyanotrifluoromethylation of alkenes has been developed, providing a route to CF3-containing alkylnitriles with excellent enantiomeric excess. researchgate.net This type of methodology could potentially be applied to precursors of this compound analogs. The development of stereoselective methods for the synthesis of trifluoromethylated indolinyl ketones via copper-catalyzed cyclization has also been reported, achieving high diastereoselectivities. rsc.org These approaches highlight the ongoing efforts to control the stereochemistry in the synthesis of complex trifluoromethylated heterocyclic systems.
Green Chemistry Approaches in the Synthesis of Indole Derivatives
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of indole derivatives, this often translates to the use of environmentally benign solvents, solvent-free conditions, and energy-efficient reaction protocols.
Solvent-Free and Water-Mediated Reactions
Solvent-Free Reactions: The elimination of volatile organic solvents is a key goal of green chemistry. Ball milling, a mechanochemical technique, has emerged as a powerful tool for conducting solvent-free reactions. rsc.org Solid-state radical C-H trifluoromethylation of aromatic compounds has been achieved using ball milling in conjunction with piezoelectric materials to generate trifluoromethyl radicals. nih.gov This mechanoredox approach offers a cleaner and more sustainable route to a variety of trifluoromethylated N-heterocycles. nih.gov
Water-Mediated Reactions: Water is an ideal solvent from a green chemistry perspective due to its abundance, non-toxicity, and non-flammability. The synthesis of 2,5-disubstituted indoles has been successfully demonstrated in water using a Pd/C-Cu mediated coupling-cyclization strategy. nih.gov More specifically, an efficient protocol for the synthesis of trifluoromethyl(indolyl)phenylmethanols has been developed through the reaction of indoles with aromatic fluoromethyl ketones in water, using K2CO3 and n-Bu4PBr as catalysts. nih.gov This method is particularly noteworthy as it has been successfully applied to 5-methoxyindole. nih.gov
Table 3: Green Chemistry Approaches in Indole Synthesis
| Reaction Type | Substrate | Conditions | Product | Key Advantage | Reference |
|---|---|---|---|---|---|
| Water-Mediated | 5-Methoxyindole and 2,2,2-trifluoroacetophenone | K2CO3, n-Bu4PBr, Water | 2,2,2-trifluoro-1-(5-methoxy-1H-indol-3-yl)-1-phenylethan-1-ol | Environmentally benign solvent | nih.gov |
| Solvent-Free (Ball Milling) | Aromatic Compounds | Piezoelectric materials | Trifluoromethylated Aromatics | Elimination of organic solvents | nih.gov |
Microwave and Ultrasound-Assisted Syntheses
The application of microwave irradiation and ultrasound energy has become a cornerstone of modern organic synthesis, offering significant advantages in terms of reduced reaction times, increased yields, and improved product purity. These techniques are particularly valuable in the synthesis of heterocyclic compounds like indoles.
Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave energy to heat reaction mixtures directly and efficiently. This rapid, uniform heating can dramatically accelerate reaction rates compared to conventional heating methods. For the synthesis of indole derivatives, microwave assistance has been successfully applied to classical reactions such as the Fischer, Bischler, and Madelung syntheses, often leading to cleaner reactions and higher yields in a fraction of the time. While specific studies employing microwave irradiation for the synthesis of this compound are not prominently featured in the literature, this technique represents a powerful tool for optimizing the cyclization steps inherent in its formation.
Ultrasound-Assisted Synthesis , or sonochemistry, utilizes the energy of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to drive chemical reactions. This process creates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and accelerating reaction rates. Sonochemistry is considered a green chemistry technique as it can often reduce the need for harsh reagents and lower energy consumption. In the context of synthesizing indole derivatives, ultrasound has been shown to promote various condensation and cyclization reactions. Although a specific protocol for the ultrasound-assisted synthesis of this compound has not been detailed in published research, the general efficacy of this method for related heterocyclic systems suggests its potential applicability.
| Technique | General Advantages in Indole Synthesis | Applicability to this compound |
| Microwave-Assisted | Rapid heating, reduced reaction times, higher yields, improved purity. | Potentially applicable for accelerating key cyclization or condensation steps. No specific published protocols are available. |
| Ultrasound-Assisted | Enhanced reaction rates, improved mass transfer, green energy source. | Potentially useful for promoting the reaction under milder conditions. No specific published protocols are available. |
Application of Nanocatalysts and Green Catalysts
The principles of green chemistry encourage the use of catalysts that are efficient, reusable, and environmentally benign. Nanocatalysts and other green catalysts fit these criteria and have been increasingly applied to the synthesis of N-heterocycles.
Nanocatalysts offer unique advantages due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity compared to their bulk counterparts. Various metallic nanoparticles, such as those based on copper, palladium, gold, and iron, have been developed for indole synthesis. These catalysts can facilitate key bond-forming reactions, such as C-N and C-C cross-couplings, under milder conditions. Magnetic nanoparticles are particularly advantageous as they can be easily recovered from the reaction mixture using an external magnet, simplifying purification and allowing for catalyst recycling. While the direct application of a specific nanocatalyst for the synthesis of this compound has not been documented, the extensive research into nanocatalyzed indole syntheses provides a strong foundation for future development in this area.
Green Catalysts encompass a broad range of materials designed to make chemical processes more sustainable. This includes solid acid catalysts, biodegradable catalysts, and reactions conducted in environmentally friendly solvents like water or ionic liquids. For instance, visible-light photoredox catalysis has emerged as a powerful and green method for initiating reactions, including the trifluoromethylation of heterocycles, under mild conditions without the need for traditional, often toxic, catalysts. The development of a green catalytic system for producing this compound would involve selecting catalysts that are non-toxic, recyclable, and operate under energy-efficient conditions.
| Catalyst Type | General Features and Advantages | Applicability to this compound |
| Nanocatalysts | High activity and selectivity, high surface area, potential for recyclability (e.g., magnetic nanoparticles). | Potentially effective for facilitating cyclization or cross-coupling steps. No specific catalyst system has been reported. |
| Green Catalysts | Environmentally benign, reduced waste, use of renewable resources, milder reaction conditions (e.g., photocatalysis). | A promising approach for sustainable production, particularly for the trifluoromethylation step. No specific green protocol has been published. |
Retrosynthetic Analysis of this compound and Complex Analogs
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical steps known as "transforms," which are the reverse of known chemical reactions.
A retrosynthetic analysis for This compound would aim to simplify the molecule by disconnecting key bonds to reveal logical precursors. The indole ring itself is a primary target for disconnection. Common strategies for indole synthesis, such as the Fischer, Bartoli, or Larock indole syntheses, provide the foundational transforms for this analysis.
One plausible retrosynthetic approach would involve a Fischer indole synthesis transform. This disconnects the N1-C2 and C3-C3a bonds of the indole ring, leading back to a phenylhydrazone intermediate. This intermediate, in turn, can be traced back to (4-methoxyphenyl)hydrazine and a trifluoromethyl-containing ketone, such as 1,1,1-trifluoroacetone or a related carbonyl compound.
Figure 1: Plausible Retrosynthetic Pathway for this compound
(A conceptual diagram showing the disconnection of the target molecule into simpler precursors.)
Target Molecule: this compound
Transform 1 (Fischer Indole Synthesis): Disconnection of the indole ring leads to (E)-1,1,1-trifluoropropan-2-one (4-methoxyphenyl)hydrazone.
Precursors: This hydrazone can be synthesized from two simpler, commercially available starting materials:
(4-methoxyphenyl)hydrazine
1,1,1-trifluoroacetone
Alternatively, a retrosynthesis based on a palladium-catalyzed cyclization (e.g., Larock indole synthesis) could be envisioned. This would involve disconnecting the C2-C3 bond, leading back to a 2-alkynyl aniline derivative, specifically 2-ethynyl-4-methoxyaniline and a source of the trifluoromethyl group.
For more complex analogs built upon the this compound core, the retrosynthetic analysis would first simplify any peripheral functional groups to reveal the core indole structure. This core would then be deconstructed using one of the established indole synthesis transforms as described above. The strategic choice of disconnection depends on the availability of starting materials and the desire to control regiochemistry in more substituted analogs.
Structural Elucidation and Advanced Characterization of 5 Methoxy 2 Trifluoromethyl 1h Indole and Analogs
Single Crystal X-ray Diffraction Analysis for Three-Dimensional Structure Elucidation
Single crystal X-ray diffraction stands as the definitive method for determining the absolute structure of a crystalline solid. While specific crystallographic data for 5-methoxy-2-(trifluoromethyl)-1H-indole is not publicly available, analysis of closely related indole (B1671886) derivatives provides significant insights into the expected structural characteristics.
The crystal system and space group are fundamental properties of a crystalline solid, defining its symmetry. For instance, the analog methyl 5-methoxy-1H-indole-2-carboxylate crystallizes in the monoclinic system with the space group P21/n researchgate.net. Another related compound, 5-methoxy-1H-indole-2-carboxylic acid, has been observed to crystallize in two different polymorphic forms, both in the monoclinic system but with different space groups, C2/c and P21/c, highlighting the potential for polymorphism in such indole derivatives nih.gov. It is plausible that this compound would also crystallize in a common space group such as P21/c or P-1, which are prevalent for organic molecules.
Table 1: Crystallographic Data for Analogous Indole Derivatives
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| Methyl 5-methoxy-1H-indole-2-carboxylate | Monoclinic | P21/n | researchgate.net |
| 5-methoxy-1H-indole-2-carboxylic acid (Polymorph 1) | Monoclinic | C2/c | nih.gov |
| 5-methoxy-1H-indole-2-carboxylic acid (Polymorph 2) | Monoclinic | P21/c | nih.gov |
Intermolecular interactions are the cornerstone of supramolecular chemistry and dictate the packing of molecules in the crystal lattice. In indole derivatives, N-H···O and N-H···N hydrogen bonds are common and play a significant role in stabilizing the crystal structure nih.govnih.gov. For this compound, the indole N-H group can act as a hydrogen bond donor, while the oxygen atom of the methoxy (B1213986) group or the fluorine atoms of the trifluoromethyl group could potentially act as acceptors.
In the crystal structure of methyl 5-methoxy-1H-indole-2-carboxylate, molecules are linked by N-H···O intermolecular hydrogen bonds, forming chains researchgate.net. Similarly, in one polymorph of 5-methoxy-1H-indole-2-carboxylic acid, intermolecular O-H···O and N-H···O hydrogen bonds create ribbons of molecules nih.gov. In addition to hydrogen bonding, π-stacking interactions between the electron-rich indole rings are also expected to be a significant feature in the crystal packing of this compound.
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties such as d_norm (normalized contact distance) onto the surface, regions of close intermolecular contacts can be identified. For various heterocyclic compounds, Hirshfeld analysis has revealed the predominance of H···H, O···H/H···O, N···H/H···N, and C···H/H···C contacts in governing the crystal packing nih.govresearchgate.net. For this compound, a Hirshfeld analysis would be expected to show significant contributions from H···H contacts due to the abundance of hydrogen atoms. The presence of the methoxy and trifluoromethyl groups would likely lead to prominent O···H and F···H contacts, respectively, which would be visible as red regions on the d_norm surface, indicating contacts shorter than the van der Waals radii.
Spectroscopic Methods for Advanced Structural and Electronic Characterization
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), provide detailed information about the connectivity of atoms and the electronic environment within a molecule in solution.
NMR spectroscopy is indispensable for confirming the chemical structure of organic molecules. The 1H and 13C NMR spectra provide a wealth of information about the number and type of protons and carbons, their connectivity, and their chemical environment.
1H NMR Spectroscopy: For this compound, the 1H NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the methoxy protons, and the N-H proton. Based on data from analogous compounds like 5-methoxy-3-methyl-1H-indole rsc.org, the methoxy protons would appear as a sharp singlet around 3.90 ppm. The aromatic protons will exhibit characteristic splitting patterns (doublets and doublet of doublets) in the range of 6.80-7.80 ppm, with coupling constants typical for ortho and meta relationships on a benzene ring. The N-H proton is expected to appear as a broad singlet at a downfield chemical shift, typically above 8.0 ppm.
13C NMR Spectroscopy: The 13C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon of the methoxy group is expected to resonate around 56 ppm rsc.org. The carbons of the indole ring will appear in the aromatic region (approximately 100-140 ppm). The trifluoromethyl group will have a significant effect on the chemical shift of the C2 carbon to which it is attached, and this carbon is expected to show a quartet splitting pattern due to coupling with the three fluorine atoms. The carbon of the CF3 group itself will also be a quartet with a large one-bond C-F coupling constant. Unusual 13C NMR chemical shifts for methoxy groups bonded to aromatic rings (around 62 ppm compared to the typical ~56 ppm) have been reported and are attributed to out-of-plane conformations nih.gov.
Conformational Insights from NMR: Through-space interactions can be investigated using Nuclear Overhauser Effect (NOE) spectroscopy, which can provide information about the spatial proximity of different protons and thus help to elucidate the preferred conformation of the molecule in solution. For instance, NOE correlations between the methoxy protons and the H4 proton on the indole ring would confirm the orientation of the methoxy group.
Table 2: Predicted 1H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| N-H | > 8.0 | br s |
| Ar-H | 6.80 - 7.80 | m |
Table 3: Predicted 13C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=C (Aromatic) | 100 - 140 |
| C-CF3 | Quartet, downfield |
| CF3 | Quartet, ~120-130 |
Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Interactions
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups and vibrational modes of a molecule. In the case of this compound and its analogs, the FT-IR spectrum provides a unique fingerprint arising from the vibrations of its constituent bonds. Analysis of the spectrum allows for the identification of key functional groups and provides insights into the electronic effects of the substituents on the indole ring.
The vibrational modes of the indole ring system are well-characterized. The N-H stretching vibration of the pyrrole-like ring typically appears as a sharp band in the region of 3500-3300 cm⁻¹ mdpi.comresearchgate.net. For indole itself, this peak is observed around 3406 cm⁻¹ researchgate.net. The exact position of this band is sensitive to hydrogen bonding interactions. The aromatic C-H stretching vibrations of the benzene and pyrrole rings are expected in the 3200-3000 cm⁻¹ region researchgate.net.
The introduction of a methoxy (-OCH₃) group at the 5-position and a trifluoromethyl (-CF₃) group at the 2-position introduces characteristic vibrational modes. The methoxy group will exhibit C-H stretching vibrations from the methyl group, typically observed between 3000 and 2800 cm⁻¹ mdpi.com. The C-O stretching vibration of the methoxy group is expected to produce a strong band in the fingerprint region. The trifluoromethyl group is known for its strong, characteristic absorption bands due to C-F stretching vibrations, which are typically found in the region of 1350-1100 cm⁻¹.
The aromatic C=C stretching vibrations of the indole ring are generally observed in the 1600-1450 cm⁻¹ region mdpi.comresearchgate.net. The substitution pattern and the electronic nature of the substituents can influence the position and intensity of these bands.
Table 1: Predicted FT-IR Vibrational Modes for this compound and Comparison with Related Analogs
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) for this compound | Reported Wavenumber (cm⁻¹) for Indole Analogs |
| N-H Stretch | ~3400 | 3406 (Indole) researchgate.net, ~3400 (Indole-pyrazole hybrids) mdpi.com |
| Aromatic C-H Stretch | 3100-3000 | 3022, 3049 (Indole) researchgate.net |
| Aliphatic C-H Stretch (-OCH₃) | 2950-2850 | 2828 (Methoxy group in an indole derivative) mdpi.com |
| Aromatic C=C Stretch | 1620-1500 | 1616, 1577, 1508 (Indole) researchgate.net |
| C-F Stretch (-CF₃) | 1350-1100 | Not available for direct indole analog |
| C-O Stretch (Methoxy) | 1250-1000 | Not available for direct indole analog |
Note: The predicted values for this compound are based on typical ranges for the respective functional groups and data from related indole structures.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state shu.ac.uk. For aromatic molecules like this compound, the most significant electronic transitions are typically π→π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals pharmatutor.org.
The indole chromophore exhibits characteristic absorption bands in the UV region. The spectrum of the parent indole molecule shows two main absorption bands, a strong band around 220 nm and a weaker, more structured band in the 260-290 nm region. These correspond to different π→π* transitions within the aromatic system.
The substitution of the indole ring with a methoxy group at the 5-position and a trifluoromethyl group at the 2-position is expected to significantly influence the UV-Vis absorption spectrum. The methoxy group is an electron-donating group with lone pairs of electrons on the oxygen atom that can participate in resonance with the aromatic π system. This generally leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the π→π* transition bands. In contrast, the trifluoromethyl group is a strong electron-withdrawing group. The presence of this group can also lead to shifts in the absorption maxima, though the effect is more complex and depends on the position of substitution and its interaction with other substituents.
For this compound, the interplay between the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group will determine the final absorption profile. It is anticipated that the electron-donating effect of the methoxy group will be a dominant factor, leading to a red-shift in the absorption maxima compared to unsubstituted indole.
Table 2: Predicted UV-Vis Absorption Maxima (λmax) for this compound and Comparison with Related Analogs
| Compound | Predicted/Reported λmax (nm) | Type of Electronic Transition |
| This compound | ~280-300 | π→π |
| Indole | ~270-280 | π→π |
| 5-Methoxyindole (B15748) | >280 | π→π* |
Note: The predicted λmax for this compound is an estimation based on the known effects of methoxy and trifluoromethyl substituents on aromatic systems.
Computational and Theoretical Investigations of 5 Methoxy 2 Trifluoromethyl 1h Indole
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the electronic structure of molecules. researchgate.netresearchgate.net Its balance of accuracy and computational efficiency makes it particularly well-suited for studying medium-sized organic molecules like 5-methoxy-2-(trifluoromethyl)-1H-indole. By approximating the many-electron wavefunction in terms of the electron density, DFT allows for the calculation of a wide range of molecular properties that are crucial for understanding chemical behavior.
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, the geometry is optimized using a functional such as B3LYP in conjunction with a suitable basis set, for instance, 6-31G(d). chemrxiv.org
The presence of the methoxy (B1213986) group at the 5-position and the trifluoromethyl group at the 2-position of the indole (B1671886) ring influences the bond lengths and angles of the parent indole structure. The electron-donating methoxy group is expected to have a minor effect on the geometry of the benzene ring, while the bulky and electron-withdrawing trifluoromethyl group will likely cause more significant changes in the pyrrole ring. Specifically, the C2-C3 bond length may be altered compared to unsubstituted indole. The N-C bond length in N-trifluoromethyl indoles has been computationally shown to be shorter than in similar N-methyl indoles. nih.gov
To provide a comparative perspective, the optimized geometrical parameters for indole and related substituted derivatives are presented below. These values, obtained from DFT calculations, offer insights into the expected structural features of this compound.
| Parameter | Indole (B3LYP/6-31G**) | 5-Methoxy-1H-indole (Predicted) | 2-(Trifluoromethyl)-1H-indole (Predicted) | This compound (Predicted) |
| C2-C3 Bond Length (Å) | 1.37 | ~1.37 | ~1.38 | ~1.38 |
| C4-C5 Bond Length (Å) | 1.39 | ~1.40 | ~1.39 | ~1.40 |
| C5-C6 Bond Length (Å) | 1.40 | ~1.39 | ~1.40 | ~1.39 |
| C-O (methoxy) Bond Length (Å) | N/A | ~1.37 | N/A | ~1.37 |
| C2-CF3 Bond Length (Å) | N/A | N/A | ~1.50 | ~1.50 |
Note: The data for substituted indoles are predictive and based on trends observed in computational studies of similar molecules. Actual values would require specific DFT calculations for this compound.
Vibrational frequency analysis, performed on the optimized geometry, serves two primary purposes: it confirms that the structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies), and it provides a theoretical vibrational spectrum that can be correlated with experimental Fourier-Transform Infrared (FT-IR) data.
The calculated vibrational frequencies for this compound would exhibit characteristic modes associated with the indole ring, the methoxy group, and the trifluoromethyl group. The N-H stretching vibration is typically observed in the range of 3220-3500 cm⁻¹ for 1-unsubstituted indoles. researchgate.net Aromatic C-H stretching vibrations are expected between 3100-3000 cm⁻¹. researchgate.net The C-O stretching of the methoxy group and the C-F stretching vibrations of the trifluoromethyl group will also give rise to strong, characteristic absorption bands. DFT calculations can predict these frequencies with a reasonable degree of accuracy, although they are often systematically overestimated and may require scaling for better agreement with experimental spectra. researchgate.net
The following table presents a qualitative prediction of the key vibrational modes for this compound, based on typical frequency ranges for its functional groups.
| Vibrational Mode | Typical Experimental Frequency Range (cm⁻¹) | Predicted Frequency Range for this compound (cm⁻¹) |
| N-H Stretch | 3400-3500 | 3450-3550 |
| Aromatic C-H Stretch | 3000-3100 | 3050-3150 |
| C=C Aromatic Stretch | 1450-1600 | 1470-1620 |
| C-O (Methoxy) Stretch | 1000-1300 | 1050-1250 |
| C-F (Trifluoromethyl) Stretch | 1000-1400 | 1100-1350 |
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. researchgate.netresearchgate.net
For this compound, the electron-donating methoxy group is expected to raise the energy of the HOMO, while the electron-withdrawing trifluoromethyl group will lower the energy of the LUMO. This combined effect is anticipated to result in a smaller HOMO-LUMO energy gap compared to unsubstituted indole, suggesting a higher reactivity. The distribution of the HOMO and LUMO will also be influenced by these substituents. The HOMO is likely to have significant density on the indole ring, particularly enhanced near the methoxy group, while the LUMO is expected to be more localized towards the pyrrole ring containing the trifluoromethyl group.
A comparative table of calculated HOMO-LUMO energies for related indole derivatives can provide an estimation of these values for the target molecule.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Indole | -5.5 to -6.0 | -0.5 to 0.0 | ~5.0-6.0 |
| 5-Methoxyindole (B15748) | ~ -5.2 | ~ -0.4 | ~4.8 |
| 2-Trifluoromethylindole | ~ -6.2 | ~ -1.0 | ~5.2 |
| This compound (Predicted) | ~ -5.4 | ~ -1.1 | ~4.3 |
Note: These values are illustrative and based on general trends from DFT studies on substituted indoles.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential).
In this compound, the MEP map is expected to show a region of negative potential around the oxygen atom of the methoxy group and the nitrogen atom of the indole ring, making these sites susceptible to electrophilic attack. Conversely, the regions around the hydrogen atoms and particularly the electron-deficient trifluoromethyl group will exhibit a positive potential, indicating them as likely sites for nucleophilic attack. The MEP analysis thus provides a clear visual representation of the molecule's reactive centers.
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It allows for the investigation of charge delocalization, hyperconjugative interactions, and the hybridization of atomic orbitals.
For this compound, NBO analysis would reveal the nature of the bonds within the indole framework and the interactions between the substituents and the ring. It can quantify the delocalization of electron density from the lone pairs of the methoxy oxygen and the indole nitrogen into the aromatic system. Furthermore, it can describe the hybridization of the carbon and nitrogen atoms, providing a more nuanced understanding of the bonding than simple valence bond theory. The analysis of donor-acceptor interactions within the NBO framework can also highlight the stabilizing effects of hyperconjugation.
Indole and its derivatives can theoretically exist in different tautomeric forms. For this compound, the most stable tautomer is the 1H-indole form. However, other tautomers, such as the 3H-indole (indolenine) form, could potentially exist.
DFT calculations can be employed to determine the relative energies of these tautomers and thus predict their relative stabilities. The energy difference between the 1H and 3H tautomers of indole itself is significant, with the 1H form being considerably more stable. The presence of the trifluoromethyl group at the 2-position is likely to further destabilize the 3H-tautomer due to the placement of a double bond adjacent to the electron-withdrawing group. Computational studies can also be used to map the potential energy surface for the interconversion between tautomers, providing insights into the activation energy barriers for these processes. Generally, for indole derivatives, the 1H tautomer is the overwhelmingly predominant form under normal conditions.
Molecular Modeling and Dynamics Simulations
In silico studies on related substituted indoles have shown that the conformational preferences are influenced by a delicate balance of steric and electronic effects. nih.gov For this compound, it is hypothesized that the methoxy group will prefer a conformation where the methyl group is either coplanar or slightly out-of-plane with the indole ring to maximize π-conjugation, while the trifluoromethyl group, due to its bulkiness, will likely adopt a staggered conformation relative to the pyrrole ring to minimize steric hindrance. MD simulations can quantify the energy barriers between different conformational states and determine the most populated conformations in various environments.
Table 1: Predicted Conformational Properties of Substituted Indoles
| Feature | 5-methoxyindole Analogs | 2-(trifluoromethyl)indole Analogs | Predicted for this compound |
|---|---|---|---|
| Methoxy Group Orientation | Predominantly planar with the indole ring | - | Likely near-planar to favor electronic delocalization |
| Trifluoromethyl Group Rotation | - | Staggered conformation to minimize steric strain | Staggered conformation expected |
| Energy Barrier for Rotation | Low for methoxy group | Higher for trifluoromethyl group | A combination of both, with CF3 rotation being more restricted |
The study of supramolecular interactions is crucial for understanding how molecules assemble in the solid state, which in turn influences material properties. Crystal packing simulations, often employing methods based on density functional theory (DFT), can predict the most stable crystal structures of organic molecules. acs.orgacs.org
For indole derivatives, intermolecular interactions such as N-H···π, hydrogen bonds, and π···π stacking interactions are significant in determining the crystal packing. acs.orgacs.org In the case of this compound, the N-H group of the indole ring can act as a hydrogen bond donor. The oxygen atom of the methoxy group and the fluorine atoms of the trifluoromethyl group can act as potential hydrogen bond acceptors. The presence of the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group can also lead to significant dipole-dipole interactions. acs.org
Computational studies on analogous systems have quantified the energies of these interactions, providing a hierarchical understanding of their importance in the crystal lattice. desy.de
Table 2: Calculated Intermolecular Interaction Energies in Indole Analogs
| Interaction Type | Calculated Energy (kJ/mol) |
|---|---|
| N–H···π | -28 |
| Hydrogen Bonds | -34 |
| π···π Stacking | -18 |
| Dipole–Dipole | -18 |
Data sourced from studies on various indole derivatives. acs.orgacs.org
Prediction of Optical Properties
Computational methods are powerful tools for predicting the optical properties of molecules, including their non-linear optical and fluorescent behavior.
Indole derivatives have been investigated for their potential as non-linear optical (NLO) materials. researchgate.netresearchgate.net The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by molecular parameters such as the dipole moment, polarizability, and hyperpolarizability. Computational studies, typically using DFT, can calculate these properties. journaleras.comresearchgate.net
The presence of both an electron-donating group (methoxy) and an electron-withdrawing group (trifluoromethyl) on the indole π-system of this compound suggests the potential for significant intramolecular charge transfer, a key characteristic for a high NLO response. researchgate.net Theoretical calculations on similar donor-acceptor substituted systems have shown that such substitutions can lead to large first-order hyperpolarizability values, indicating good NLO activity. researchgate.net
Table 3: Calculated NLO Properties of a Representative Indole Derivative (Indole-7-carboxyldehyde)
| Property | Calculated Value |
|---|---|
| Dipole Moment (μ) | High values suggest charge separation |
| Linear Polarizability (α) | Indicates the molecule's response to an electric field |
| First Order Hyperpolarizability (β) | High values are indicative of good NLO behavior |
These properties suggest that indole derivatives with appropriate substituents can exhibit significant NLO behavior. researchgate.netresearchgate.net
The fluorescence of indole and its derivatives is highly sensitive to the nature and position of substituents on the indole ring. nih.gov The methoxy group at the 5-position is known to influence the energy of the excited states, often leading to shifts in the absorption and emission spectra. nih.gov Studies on 5-methoxyindole have shown that its fluorescence is relatively insensitive to solvent polarity. nih.gov
The trifluoromethyl group, being a strong electron-withdrawing group, can also significantly impact the photophysical properties. mdpi.com Its presence at the 2-position is expected to modulate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the fluorescence wavelength and quantum yield. Computational studies on other trifluoromethylated aromatic compounds have demonstrated the role of this group in tuning fluorescent properties. mdpi.com For this compound, a combination of these substituent effects would determine its specific fluorescent signature. Theoretical calculations can predict the absorption and emission wavelengths, as well as the quantum yields, providing valuable guidance for experimental studies.
Table 4: General Fluorescence Characteristics of Substituted Indoles
| Substituent | Effect on Fluorescence |
|---|---|
| 5-methoxy | Generally maintains fluorescence with some spectral shifts. nih.gov |
| 2-aryl | Can lead to varied fluorescence quantum yields and emission wavelengths depending on the aryl group. nih.gov |
| Electron-withdrawing groups | Can cause a red-shift in absorption and emission spectra. nih.gov |
Biological Activities and Pharmacological Mechanisms of 5 Methoxy 2 Trifluoromethyl 1h Indole Derivatives
Broad-Spectrum Pharmacological Potential of Indole (B1671886) Scaffolds in Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. nih.gov This versatile heterocyclic structure is found in essential biomolecules such as the amino acid tryptophan and the neurotransmitter serotonin (B10506), highlighting its inherent biocompatibility and importance in physiological processes. nih.gov The electron-rich nature of the indole ring system allows for diverse chemical modifications, enabling the synthesis of derivatives with tailored pharmacological profiles. mdpi.com
Indole-based compounds have demonstrated significant therapeutic potential across various disease areas. They have been investigated as anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective agents. acs.org For instance, indole derivatives have been shown to exhibit potent antibacterial activity against multidrug-resistant bacteria and have been explored for the management of infectious diseases. acs.org In oncology, indole-containing molecules have been developed as tubulin polymerization inhibitors and modulators of key signaling pathways involved in cancer progression. mdpi.com The structural versatility of the indole scaffold allows it to interact with a wide range of biological targets, including enzymes, receptors, and nucleic acids, which accounts for its broad pharmacological spectrum. semanticscholar.org
Role of Trifluoromethyl and Methoxy (B1213986) Groups in Modulating Bioactivity and Drug-Likeness
The introduction of trifluoromethyl (-CF3) and methoxy (-OCH3) groups onto the indole scaffold significantly influences the physicochemical and pharmacological properties of the resulting derivatives. These functional groups are strategically employed in drug design to enhance potency, selectivity, and pharmacokinetic profiles.
Influence on Lipophilicity and Metabolic Stability
The trifluoromethyl group is a key substituent in modern medicinal chemistry due to its profound impact on a molecule's properties. nih.gov The high electronegativity of the fluorine atoms in the -CF3 group can alter the electron density of the indole ring, influencing its interactions with biological targets. One of the most significant effects of the trifluoromethyl group is the enhancement of lipophilicity, which can improve a compound's ability to cross cell membranes and increase its bioavailability. Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation. This increased metabolic stability can lead to a longer half-life and improved pharmacokinetic profile of a drug candidate.
Impact on Receptor Binding Affinity and Selectivity
The electronic and steric properties of the trifluoromethyl and methoxy groups can have a substantial impact on a compound's binding affinity and selectivity for its biological target. The electron-withdrawing nature of the trifluoromethyl group can influence the acidity or basicity of nearby functional groups, which can be crucial for ionic interactions within a receptor's binding pocket. The size and shape of the trifluoromethyl group can also lead to specific steric interactions that enhance binding to the target protein while preventing binding to off-target proteins, thus improving selectivity.
The methoxy group, through its ability to act as a hydrogen bond acceptor, can form key interactions with amino acid residues in the active site of an enzyme or the binding pocket of a receptor. The position of the methoxy group on the indole ring is critical, as it determines the geometry of these interactions. Strategic placement of a methoxy group can lead to a significant increase in binding affinity and potency.
Structure-Activity Relationship (SAR) Studies of Substituted Indoles
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to a lead compound affect its biological activity. For indole derivatives, SAR studies have revealed key structural features that are essential for their pharmacological effects.
In a study on indolyl-pyridinyl-propenones, the replacement of a 2-methyl group with a 2-trifluoromethyl group on the 5-methoxy-1H-indole scaffold resulted in a significant shift in biological activity. The 2-methyl analog was found to induce a non-apoptotic form of cell death called methuosis, characterized by the formation of large cytoplasmic vacuoles. In contrast, the 5-methoxy-2-(trifluoromethyl)-1H-indole derivative exhibited a different biological profile, causing disruption of microtubule polymerization and demonstrating increased cytotoxicity. This finding underscores the profound impact that the 2-substituent has on the mechanism of action.
Further studies on related indole derivatives have provided additional SAR insights. For example, in a series of 5-fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity, it was found that the presence of a fluorine or trifluoromethoxy group at the 5-position of the indole ring contributed to the highest inhibitory effects.
The following table summarizes the biological activity of some 3-(5-methoxy-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one derivatives, highlighting the influence of the substituent at the 2-position of the indole ring.
| Compound | Indole 2-Substituent | Observed Biological Activity |
|---|---|---|
| MOMIPP (1a) | -CH3 | Induction of methuosis |
| Analog | -CF3 | Disruption of microtubule polymerization, increased cytotoxicity |
Specific Biological Targets and Mechanisms of Action
Enzyme Inhibition Studies
While some derivatives of this compound have been shown to act through microtubule disruption, the broader class of indole-containing molecules is well-known for its enzyme inhibitory activities. Although specific enzyme inhibition data for direct derivatives of this compound are not extensively available in the public domain, the inhibitory potential of the indole scaffold against various enzymes is well-documented.
For instance, substituted indole derivatives have been investigated as inhibitors of a range of enzymes, including kinases, α-glucosidase, and lipoxygenases. In a study of 5-fluoro-2-oxindole derivatives, several compounds exhibited potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. The table below presents the α-glucosidase inhibitory activity of selected 5-fluoro-2-oxindole derivatives.
| Compound | Structure | IC50 (μM) |
|---|---|---|
| 3d | (Z)-3-((5-bromo-1H-indol-3-yl)methylene)-5-fluoroindolin-2-one | 49.89 ± 1.16 |
| 3f | (Z)-5-fluoro-3-((5-iodo-1H-indol-3-yl)methylene)indolin-2-one | 35.83 ± 0.98 |
| 3i | (Z)-5-fluoro-3-((5-nitro-1H-indol-3-yl)methylene)indolin-2-one | 56.87 ± 0.42 |
| Acarbose (Reference) | - | 569.43 ± 43.72 |
These findings with structurally related indole compounds suggest that derivatives of this compound could also be promising candidates for the development of novel enzyme inhibitors. Further research is warranted to explore the specific enzyme inhibitory profile of this particular class of compounds.
Receptor Modulation and Antagonism/Agonism
The 5-methoxy-indole core is a well-established pharmacophore for interacting with various receptors, particularly serotonin (5-HT) receptors. The renowned psychedelic compound 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is a potent agonist at both the 5-HT1A and 5-HT2A receptors. dntb.gov.uamdpi.com Research into analogues of 5-MeO-DMT has demonstrated that modifications to the core structure can significantly alter receptor affinity and selectivity. For instance, the introduction of a fluorine atom at the 4-position of the 5-MeO-DMT scaffold led to a 14-fold increase in signaling potency at the 5-HT1A receptor and a 3-fold decrease in potency at the 5-HT2A receptor. nih.gov This highlights the potential for developing highly selective 5-HT1A agonists, which are of interest for treating neuropsychiatric disorders without the hallucinogenic effects associated with 5-HT2A activation. nih.gov
Beyond serotonergic targets, indole derivatives have been developed as antagonists for other receptor types. Synthetic indole derivatives have been successfully designed as 5-HT3 receptor antagonists, which are used to manage nausea and vomiting, particularly those induced by chemotherapy. mdpi.com Furthermore, other research has focused on developing indole derivatives as beta-adrenergic receptor antagonists, a class of drugs widely used for treating cardiovascular conditions like hypertension. nih.gov While specific studies on the receptor binding profile of this compound are limited, the established activity of the broader 5-methoxyindole (B15748) class suggests that this scaffold is a promising starting point for designing novel and selective receptor modulators.
Anti-HIV Activity (e.g., Non-Nucleoside Reverse Transcriptase Inhibitors)
The indole scaffold is a key component in several anti-HIV agents, demonstrating the versatility of this heterocyclic system in combating viral replication through multiple mechanisms. nih.gov Indole derivatives have been successfully developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which bind to a hydrophobic pocket on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its function. The FDA-approved drug Delavirdine is a notable example of an indole-based NNRTI. nih.gov
In addition to targeting reverse transcriptase, indole compounds have been engineered as HIV-1 fusion inhibitors. These molecules target the gp41 transmembrane glycoprotein, which is essential for the fusion of the viral and host cell membranes. By binding to a conserved hydrophobic pocket on gp41, these inhibitors prevent the conformational changes necessary for membrane fusion, thus halting viral entry into the host cell. tandfonline.comkuleuven.be
A third mechanism of action involves the inhibition of Tat-mediated viral transcription. The HIV-1 Tat protein is a crucial regulatory protein that enhances the transcription of the viral genome. Certain 3-oxindole derivatives have been identified that can disrupt this process, offering an alternative strategy to the more common reverse transcriptase and fusion inhibition approaches. researchgate.net The diverse anti-HIV mechanisms associated with the indole core structure underscore its potential for the development of new antiretroviral therapies.
Anticancer Activity: Mechanisms of Action (e.g., CDK9 inhibition, tubulin polymerization)
Derivatives of the indole nucleus have emerged as promising anticancer agents, primarily through their ability to inhibit tubulin polymerization and modulate the activity of cyclin-dependent kinases (CDKs). mdpi.comnih.gov
Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are critical for cell division, motility, and intracellular transport, making them a prime target for anticancer drugs. mdpi.com Numerous indole derivatives have been shown to inhibit tubulin assembly, often by binding to the colchicine site on β-tubulin. dntb.gov.ua This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis in cancer cells. nih.gov For example, certain arylthioindole derivatives exhibit potent antiproliferative activities in the nanomolar range against various cancer cell lines. dntb.gov.ua
CDK9 Inhibition: Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation. In many cancers, CDK9 is overexpressed, leading to the increased transcription of anti-apoptotic proteins like Mcl-1 and promoting uncontrolled cell proliferation. nih.govacs.org Therefore, inhibiting CDK9 is a viable therapeutic strategy. Several indole-based compounds have been identified as potent and selective CDK9 inhibitors. These inhibitors typically work by competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation of RNA Polymerase II and leading to the downregulation of short-lived anti-apoptotic proteins, which in turn induces apoptosis in cancer cells. nih.gov
| Compound Class | Mechanism of Action | Observed Activity | Cell Line(s) |
|---|---|---|---|
| Arylthioindoles | Tubulin Polymerization Inhibition | Potent antiproliferative activity (IC50 in nM range) | MCF-7, U937 dntb.gov.ua |
| 1H-Indole Scaffold | CDK9 Inhibition | Good cytotoxicity | Liver, melanoma, breast, lung cancer cells nih.gov |
| 2,4,5-Trisubstituted pyrimidine | CDK9 Inhibition | Potent and selective (Ki = 10 nM); >100-fold selectivity over CDK1/CDK2 | Various nih.gov |
| 1-(2-adamantan-1-yl-1H-indol-5-yl)-3-substituted thiourea | CDK9 Inhibition | Inhibitory activity against gastric cancer cells | SGC-7901 acs.org |
| Bis-indole derivatives | Tubulin Polymerization Inhibition | IC50 = 7.5 µM for tubulin polymerization; IC50 = 2 μM for proliferation | A549 dntb.gov.ua |
Antimicrobial and Antifungal Efficacy
Indole derivatives have demonstrated significant potential as broad-spectrum antimicrobial and antifungal agents. The core structure can be modified to enhance activity against a range of pathogens, including drug-resistant strains.
Research has shown that synthetic indole derivatives exhibit excellent antifungal activity against species such as Aspergillus flavus and Aspergillus niger. In other studies, indole compounds have been effective against Candida albicans and the often-resistant Candida krusei. The mechanism of action for azole antifungals, a class that includes some indole derivatives, typically involves the inhibition of enzymes crucial for fungal cell membrane synthesis.
In the antibacterial realm, indole derivatives have been tested against both Gram-positive and Gram-negative bacteria. Studies have reported activity against Staphylococcus aureus (including MRSA), Staphylococcus epidermidis, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. The presence of a trifluoromethyl group, a key feature of the title compound, has been shown in related heterocyclic structures like N-(trifluoromethyl)phenyl substituted pyrazoles to be beneficial for activity against antibiotic-resistant Gram-positive bacteria.
| Compound/Derivative | Target Organism | Observed Activity |
|---|---|---|
| Synthetic Indole Derivatives | Aspergillus flavus, Aspergillus niger | Excellent antifungal activity |
| 6-methoxy-1H-indole-2-carboxylic acid | Mycotic infections | Promising antifungal activity |
| Indole-triazole derivatives | Candida krusei | Highly active antifungal properties |
| Indole derivatives | Staphylococcus aureus, E. coli, etc. | Zone of Inhibition: 14-26 mm |
Anti-inflammatory and Analgesic Properties
The indole scaffold is a cornerstone of many anti-inflammatory drugs, most notably Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID). The primary mechanism for many of these agents is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. Research has focused on developing selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective COX-1 inhibition.
Derivatives of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-acetohydrazide have been synthesized and shown to possess significant anti-inflammatory and analgesic activities. Certain compounds in this series demonstrated selective inhibition of COX-2 expression, providing gastric-sparing benefits. Other anti-inflammatory mechanisms for indole derivatives include the inhibition of pro-inflammatory cytokines like TNF-α and IL-6, and the suppression of nitric oxide (NO) production in macrophages. dntb.gov.ua Some indole-based chalcones have been shown to exert their anti-inflammatory effects by modulating the NF-κB signaling pathway.
In terms of analgesia, indole derivatives have shown efficacy in both central and peripheral pain models. The analgesic effects can be mediated through the inhibition of prostaglandin synthesis or via other central nervous system pathways. nih.gov
| Compound Series | Activity | Mechanism/Model | Efficacy |
|---|---|---|---|
| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-acetohydrazide derivatives | Anti-inflammatory | Carrageenan-induced paw edema | Up to 63.7% inhibition |
| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-acetohydrazide derivatives | Analgesic | Hot-plate test | Up to 70.3% inhibition |
| Indole-chalcone hybrids | Anti-inflammatory | Carrageenan-induced paw edema | Up to 61.7% inhibition |
| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | Anti-inflammatory | Inhibition of NO, IL-6, TNF-α | IC50 (IL-6) as low as 1.539 µM dntb.gov.ua |
Antidiabetic and Antihypertensive Research
Antidiabetic Research: 5-Methoxyindole-2-carboxylic acid (MICA), a close analogue of the title compound's core structure, has been identified as a potent hypoglycemic agent. Its primary mechanism of action is the inhibition of gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate substrates in the liver. MICA is a known inhibitor of the mitochondrial enzyme dihydrolipoamide dehydrogenase, which plays a role in this process. Studies have shown that MICA and its derivatives possess promising potential for the treatment of diabetes. Furthermore, the trifluoromethyl group, present in the target scaffold, is a feature in other heterocyclic compounds that have been investigated as α-amylase inhibitors, which work by slowing carbohydrate digestion.
Antihypertensive Research: Indole derivatives have been explored for their potential to lower blood pressure through various mechanisms. One approach involves designing aryloxypropanolamines with an indole moiety as an N-substituent. These compounds can exhibit a dual action of beta-adrenergic receptor antagonism and direct vasodilation, contributing to an antihypertensive effect. nih.gov Another indole derivative, indole-3-pyruvic acid, has been shown to lower blood pressure in several rat models of hypertension. This effect is correlated with an increase in cerebral serotonin metabolism, suggesting a centrally mediated mechanism of action.
Anti-Trypanosoma cruzi Activity
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a significant health issue for which new treatments are needed. Phenotypic screening of compound libraries has identified the indole scaffold as a promising starting point for the development of new trypanocidal agents.
A series of substituted indoles were identified as active against the intracellular amastigote form of T. cruzi. Medicinal chemistry efforts to optimize these hits led to the synthesis of various analogues, including 5-methoxy-N-(4-(methylsulfonamido)benzyl)-1H-indole-2-carboxamide. While this specific compound showed moderate potency, further modifications within the series led to compounds with improved activity. For example, replacing a phenyl group with a pyridine and introducing substituents on the indole ring resulted in a compound with a pEC50 of 6.5, indicating potent activity against the intracellular parasite. Other studies have also reported on the trypanocidal activity of 2-phenylindole derivatives and libraries of diamidine indole derivatives, highlighting the broad potential of this chemical class against T. cruzi and related parasites.
| Compound Series | Target | Activity Metric | Result |
|---|---|---|---|
| Initial Indole Hits | Intracellular T. cruzi amastigotes | pEC50 | ~5.5 |
| 5-Methoxy-1H-indole-2-carboxamide derivative (6) | Intracellular T. cruzi amastigotes | pEC50 | 5.0 |
| Optimized Indole derivative (24) | Intracellular T. cruzi amastigotes | pEC50 | 6.5 |
| Diamidine indole derivatives | T. brucei | IC50 | Nanomolar range |
Pharmacophore Modeling and Virtual Screening Approaches for Novel Analogs
The discovery of novel therapeutic agents is a complex process that has been significantly accelerated by computational techniques. For derivatives of this compound, pharmacophore modeling and virtual screening represent powerful in silico strategies to identify new, potent, and selective analogs. These methods leverage the three-dimensional (3D) chemical features of known active molecules to rapidly screen vast libraries of compounds, prioritizing those with the highest probability of desired biological activity.
Pharmacophore modeling is a cornerstone of rational drug design that distills the essential molecular interaction features of a ligand required for optimal binding to a specific biological target. mdpi.comijper.orgnih.gov A pharmacophore model is an abstract 3D arrangement of these features, which typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (AR), and positive or negative ionizable centers. nih.gov The generation of such a model can follow two primary paths: ligand-based or structure-based design. nih.gov
In a ligand-based approach, a set of active molecules with a common mechanism of action is structurally aligned to identify shared chemical features. For the this compound scaffold, this would involve analyzing a series of derivatives with known biological activities to create a consensus pharmacophore that explains their structure-activity relationships (SAR). acs.org For instance, a hypothetical model for this scaffold might identify the indole nitrogen as an HBD, the methoxy oxygen as an HBA, the trifluoromethyl group as a key hydrophobic feature, and the fused ring system as an aromatic/hydrophobic region. A similar approach was used to define a common pharmacophore for substituted 5-(4-methoxyphenyl)-1H-indoles, which successfully identified critical features for their allosteric inhibition mechanism. mdpi.com
Alternatively, a structure-based approach is employed when the 3D structure of the biological target (e.g., an enzyme or receptor) is known. nih.gov By analyzing the interactions between a known inhibitor and the amino acid residues in the target's binding pocket, a highly accurate pharmacophore model can be generated. mdpi.com This model represents the ideal complementary features a ligand must possess to bind effectively.
Once a robust pharmacophore model is developed and validated, it can be used as a 3D query for virtual screening of large chemical databases such as ZINC, ChemDiv, MolPort, or internal corporate libraries. frontiersin.org This process rapidly filters millions of compounds, retaining only those that geometrically match the pharmacophore query. nih.govnih.gov The output is a much smaller, enriched subset of "hits" with a higher likelihood of being active.
The workflow for discovering novel analogs of this compound using these techniques typically involves several key steps:
Pharmacophore Model Generation: A validated pharmacophore model is created based on either a series of active indole derivatives (ligand-based) or the crystal structure of the target protein bound to an inhibitor (structure-based).
Database Screening: The pharmacophore model is used to screen multi-million compound libraries, identifying molecules that possess the required 3D arrangement of chemical features.
Hit Filtering and Docking: The initial hits are further refined. This often involves applying additional filters, such as Lipinski's rule of five for drug-likeness, and performing molecular docking studies. nih.gov Docking predicts the binding pose and affinity of each hit within the target's active site, providing a more detailed understanding of potential interactions. researchgate.net This step helps to eliminate false positives and rank the remaining candidates.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is often performed on the top-ranked hits to deprioritize compounds with potential liabilities early in the discovery process. frontiersin.org
This hierarchical screening process significantly narrows the number of compounds for laboratory synthesis and biological testing, saving considerable time and resources. The table below illustrates a hypothetical output from a virtual screening campaign designed to find novel analogs based on the this compound scaffold.
| Hit ID | Source Database | Pharmacophore Fit Score | Docking Score (kcal/mol) | Predicted Key Interactions |
| ZINC12345678 | ZINC | 5.8 | -9.5 | H-bond with Ser25; Pi-stacking with Phe102 |
| CDIV98765432 | ChemDiv | 5.5 | -9.1 | H-bond with Asn28; Hydrophobic contact with Leu78 |
| MOLP11223344 | MolPort | 5.2 | -8.8 | H-bond with Ser25; Halogen bond with Tyr105 |
Through the iterative application of pharmacophore modeling, virtual screening, and molecular docking, researchers can efficiently explore vast chemical space to uncover novel chemotypes that retain the essential interaction features of the parent this compound scaffold, leading to the identification of next-generation therapeutic candidates with improved potency, selectivity, and pharmacokinetic profiles. nih.govnih.gov
Future Directions and Emerging Research Avenues for 5 Methoxy 2 Trifluoromethyl 1h Indole
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of fluorinated indoles, including 5-methoxy-2-(trifluoromethyl)-1H-indole, is an area of active research, with a strong emphasis on developing more efficient, cost-effective, and environmentally friendly methods. hovione.com Traditional methods often require harsh conditions, expensive metal catalysts, and multi-step procedures that can be inefficient. researchgate.net Future research is focused on overcoming these limitations through innovative and sustainable approaches.
Emerging synthetic strategies include:
Visible Light-Induced Synthesis: A novel approach utilizes visible light to introduce trifluoromethyl groups into indole (B1671886) substrates, eliminating the need for traditional catalysts. researchgate.net This method uses an inexpensive and non-toxic trifluoromethyl source, sodium triflinate (CF3SO2Na), and employs air as a green oxidant, representing a significant step towards sustainable chemistry. researchgate.net
Metal-Free Approaches: Research is moving towards metal-free synthesis to avoid the cost and toxicity associated with metal catalysts. nih.gov One such method involves an oxidative-dearomatization-enabled process that assembles 2-trifluoromethyl NH-indole products from simple anilines. nih.gov
Continuous-Flow Chemistry: Flow chemistry offers a safer, more scalable, and efficient alternative to traditional batch synthesis for preparing trifluoromethylated heterocycles. acs.org This methodology allows for better control over reaction conditions, including exothermic processes, and can significantly improve yields and reduce waste. acs.org
Enzyme-Catalyzed Reactions: Biocatalysis, using enzymes like L-threonine aldolases, is being explored for its potential in creating complex molecules with high stereocontrol under mild conditions. acs.org This approach represents a sustainable pathway for synthesizing chiral building blocks for more complex indole derivatives. acs.org
These modern methodologies aim to simplify the synthesis process, reduce environmental impact, and provide more efficient access to a wide range of functionalized indole derivatives for various applications.
| Methodology | Advantages | Challenges | References |
|---|---|---|---|
| Traditional Batch Synthesis | Well-established procedures | Often requires harsh conditions, metal catalysts, multi-step processes, and generates significant waste | researchgate.net |
| Visible Light-Induced Synthesis | Catalyst-free, uses green oxidants, sustainable | Substrate scope and scalability may need further optimization | researchgate.net |
| Metal-Free Synthesis | Avoids cost and toxicity of metal catalysts, scalable | May require specific organic oxidants or reaction conditions | nih.gov |
| Continuous-Flow Chemistry | Improved safety, scalability, efficiency, and control over reaction parameters | Initial setup costs and optimization of flow parameters | acs.org |
Exploration of New Biological Targets and Disease Indications
The indole scaffold is a "privileged framework" in medicinal chemistry, forming the basis of numerous natural and synthetic compounds with a wide range of biological activities. mdpi.com The incorporation of a trifluoromethyl group can significantly enhance a molecule's potency, metabolic stability, and ability to cross cell membranes. mdpi.com Consequently, this compound and its derivatives are promising candidates for exploring new therapeutic targets.
Future research is likely to focus on the following areas:
Oncology: Indole derivatives are extensively studied as anticancer agents that target various mechanisms, including protein kinases, tubulin polymerization, and DNA topoisomerases. mdpi.com The unique properties of this compound could be leveraged to design novel inhibitors for cancer-related targets like Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase over-expressed in many cancers. mdpi.com
Neurodegenerative and Psychiatric Disorders: Indole-based structures are central to neuroscience. For instance, derivatives of 1H-indole have been developed as potent antagonists for the 5-HT6 serotonin (B10506) receptor, a target for cognitive enhancement in conditions like Alzheimer's disease. nih.gov The specific substitutions on this compound make it a candidate for developing new agents targeting neuroinflammation and neuroprotection. nih.gov
Inflammatory Diseases: The indole nucleus is a key component of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Research into new indole derivatives aims to develop agents with improved specificity and fewer side effects. The anti-inflammatory potential of compounds related to this compound is being explored through the inhibition of enzymes like lipoxygenase. nih.gov
Infectious Diseases: The versatility of the indole ring system allows for the design of compounds with potential antiviral, antimicrobial, and antifungal properties. mdpi.com The development of new derivatives of this compound could lead to novel treatments for a range of infectious diseases.
| Therapeutic Area | Potential Biological Target | Disease Indication | References |
|---|---|---|---|
| Oncology | Protein Kinases, Tubulin, DNA Topoisomerases, EZH2 | Various Cancers (e.g., Lymphoma, Breast, Prostate) | mdpi.commdpi.com |
| Neurology/Psychiatry | Serotonin Receptors (e.g., 5-HT6R), Fructose (B13574) 1,6-bisphosphatase | Alzheimer's Disease, Type II Diabetes, Cognitive Disorders | nih.govnih.gov |
| Inflammation | Lipoxygenase, G-Protein Coupled Receptor 44 (GPR44) | Asthma, Allergic Diseases, General Inflammation | nih.govnih.gov |
| Infectious Diseases | Various viral and microbial enzymes/proteins | Viral, Bacterial, and Fungal Infections | mdpi.com |
Advanced Computational Approaches for Rational Drug Design and Optimization
Rational drug design, which uses computational methods to discover and develop new drugs, is a cornerstone of modern medicinal chemistry. longdom.orgnih.gov For a molecule like this compound, these approaches are invaluable for predicting its biological activity and optimizing its structure to enhance therapeutic properties. The trifluoromethyl group is particularly important in drug design as it can modify lipophilicity, metabolic stability, and binding interactions. hovione.comnih.gov
Key computational strategies that will drive future research include:
Molecular Docking: This technique predicts how a molecule binds to the three-dimensional structure of a biological target, such as an enzyme or receptor. longdom.org For derivatives of this compound, docking studies can identify the most promising candidates for synthesis and testing, as demonstrated in the design of fructose 1,6-bisphosphatase inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mpg.de These models can predict the potency of new, unsynthesized indole derivatives, guiding the design of more effective drugs.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a drug molecule within its biological target over time. mpg.de This can help in understanding the stability of the drug-target complex and in estimating the binding affinity, which is crucial for lead optimization.
Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. It can be used to screen large databases of virtual compounds to find new indole-based scaffolds with potential therapeutic activity. mpg.de
| Computational Method | Application in Drug Design | Relevance to this compound | References |
|---|---|---|---|
| Molecular Docking | Predicts binding orientation and affinity of a ligand to a target protein. | Identifies potential biological targets and guides structural modifications to improve binding. | nih.govlongdom.org |
| QSAR | Correlates chemical structure with biological activity to predict the potency of new compounds. | Prioritizes the synthesis of derivatives with higher predicted activity. | mpg.de |
| Molecular Dynamics | Simulates the movement of atoms and molecules to assess the stability and dynamics of a drug-target complex. | Provides a deeper understanding of binding mechanisms and helps refine lead compounds. | mpg.de |
| Pharmacophore Modeling | Identifies the key structural features required for biological activity. | Facilitates virtual screening to discover novel indole scaffolds with desired therapeutic effects. | mpg.de |
Integration with Materials Science for Functional Applications
Beyond pharmaceuticals, fluorinated organic compounds are of considerable interest in materials science due to their unique electronic and physical properties. researchgate.net The incorporation of fluorine atoms can alter properties such as thermal stability, conductivity, and optical behavior. The specific structure of this compound suggests potential applications in the development of advanced functional materials.
Emerging research avenues in this area include:
Organic Electronics: Indole derivatives are being investigated for their potential use in organic light-emitting diodes (OLEDs), organic solar cells, and thin-film transistors. The electron-withdrawing trifluoromethyl group can influence the electron-transport properties of the material, a key factor in the performance of these devices.
Fluoropolymers: Fluorine-containing monomers are building blocks for high-performance polymers with applications such as non-stick coatings and water-proofing materials. man.ac.uk Research into new monomers derived from fluorinated indoles could lead to the development of novel polymers with enhanced thermal and chemical resistance.
Functional Dyes and Sensors: The indole ring system is a known chromophore. Modification with trifluoromethyl and methoxy (B1213986) groups can tune the photophysical properties (absorption and emission of light) of the molecule. This opens up possibilities for creating novel fluorescent probes and chemical sensors for various analytical applications.
Modified Graphene: The functionalization of graphene with fluorinated compounds can alter its electronic and physical properties. man.ac.uk Attaching indole derivatives to graphene surfaces could create new hybrid materials with tailored properties for applications in electronics and energy storage. man.ac.uk
| Application Area | Relevant Properties | Potential Role of this compound | References |
|---|---|---|---|
| Organic Electronics | Electron-transport capabilities, thermal stability | As a building block for organic semiconductors in OLEDs and solar cells. | researchgate.net |
| Advanced Polymers | Chemical and thermal resistance, hydrophobicity | As a monomer for creating novel, high-performance fluoropolymers. | man.ac.uk |
| Sensors and Dyes | Fluorescence, chromophoric properties | As a core structure for fluorescent probes and chemical sensors. | researchgate.net |
| Hybrid Materials | Ability to modify surfaces and electronic properties | As a functionalizing agent for materials like graphene to create novel composites. | man.ac.uk |
Q & A
Q. What are the common synthetic routes for preparing 5-methoxy-2-(trifluoromethyl)-1H-indole, and what methodological challenges arise during synthesis?
Answer: The synthesis typically involves functionalization of the indole core. A validated approach includes:
- Friedel-Crafts alkylation to introduce the trifluoromethyl group at the 2-position, followed by methoxy substitution at the 5-position using a methoxylation agent (e.g., NaOMe/CuI) .
- Key challenges : Managing regioselectivity during trifluoromethylation and avoiding over-oxidation of the indole ring. Reaction optimization often requires inert atmospheres (N₂/Ar) and low temperatures (−20°C to 0°C) to suppress side reactions.
- Purity assessment : Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) and characterization by ¹⁹F NMR to confirm trifluoromethyl group integrity .
Q. How can researchers validate the structural identity of this compound?
Answer: A multi-technique approach is essential:
- X-ray crystallography : Resolve crystal packing and confirm substituent positions (e.g., bond angles and torsion angles). Programs like SHELXL (for refinement) and Olex2 (for visualization) are widely used .
- Spectroscopic methods :
- ¹H/¹³C NMR : Compare chemical shifts with analogs (e.g., 5-methoxyindole derivatives show δ ~6.8–7.2 ppm for aromatic protons) .
- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- Elemental analysis : Validate C, H, N, and F content (±0.3% tolerance) .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported bioactivity data for this compound derivatives?
Answer: Discrepancies often stem from assay conditions or compound purity. Mitigation strategies include:
- Orthogonal assays : Use both cell-based (e.g., COX-2 inhibition in HEK293 cells) and biochemical (e.g., enzyme kinetics) assays to cross-validate results .
- Purity verification : Quantify impurities via HPLC-MS (>98% purity threshold) and assess their bioactivity contributions .
- Structural analogs : Compare activity trends across derivatives (e.g., replacing trifluoromethyl with methyl groups) to isolate pharmacophore contributions .
Q. How can computational methods guide the design of this compound derivatives for targeted receptor binding?
Answer:
- Molecular docking : Use software like AutoDock Vina to predict binding modes with receptors (e.g., COX-2 active site). Key interactions include π-π stacking with indole rings and hydrogen bonding with methoxy groups .
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to evaluate electronic effects (e.g., trifluoromethyl’s electron-withdrawing impact on indole aromaticity) .
- Pharmacophore mapping : Identify critical functional groups (e.g., trifluoromethyl for lipophilicity, methoxy for solubility) using tools like Schrödinger’s Phase .
Q. What experimental considerations are critical for analyzing the compound’s stability under varying storage conditions?
Answer:
- Degradation profiling : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect hydrolysis or oxidation products .
- Light sensitivity : Store in amber vials at −20°C; UV-Vis spectroscopy to track absorbance changes (λmax ~290 nm for indole derivatives) .
- Moisture control : Use desiccants (silica gel) and argon/vacuum sealing for long-term storage .
Q. How does the trifluoromethyl group influence the compound’s physicochemical and pharmacological properties?
Answer:
- Lipophilicity : Trifluoromethyl increases logP (~2.5 vs. ~1.8 for non-fluorinated analogs), enhancing membrane permeability .
- Metabolic stability : The group reduces oxidative metabolism (CYP450 inhibition assays), prolonging half-life in vivo .
- Electron effects : Withdraws electron density, stabilizing the indole ring against electrophilic attack but potentially reducing solubility. Co-solvents (DMSO) are often required for in vitro assays .
Q. What crystallographic techniques are recommended for resolving polymorphism in this compound?
Answer:
- Single-crystal X-ray diffraction (SCXRD) : Use SHELXT for structure solution and Mercury for polymorphism analysis. Key metrics include unit cell parameters and hydrogen-bonding networks .
- Powder XRD : Compare experimental patterns with simulated data (from CIF files) to identify polymorphic forms .
- Thermal analysis : DSC/TGA to detect phase transitions (melting points: ~160–165°C for common polymorphs) .
Q. How can researchers optimize reaction yields for large-scale synthesis without industrial equipment?
Answer:
- Microwave-assisted synthesis : Reduces reaction time (e.g., 2 hours vs. 24 hours conventional) and improves yields (~75% vs. 60%) .
- Catalyst screening : Test Pd/C, CuI, or FeCl₃ for trifluoromethylation efficiency. CuI often provides >80% yield in DMF at 80°C .
- Solvent selection : Replace DCM with EtOH/H₂O mixtures for greener chemistry and easier workup .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
